molecular formula C23H15BrN4O6 B12575554 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one

3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one

Cat. No.: B12575554
M. Wt: 523.3 g/mol
InChI Key: AZBJSUWDROTVPJ-UHFFFAOYSA-N
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Description

3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the phenyl group at the 1-position of the quinoline ring. This can be achieved through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.

The final steps involve the introduction of the 2-bromo-4,6-dinitrophenyl group and the C-methylcarbonimidoyl group. This can be achieved through a series of substitution reactions, where the appropriate reagents and conditions are used to selectively introduce these groups onto the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could involve the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position of the quinoline ring can be oxidized to form a quinone.

    Reduction: The nitro groups on the 2-bromo-4,6-dinitrophenyl group can be reduced to amines.

    Substitution: The bromine atom on the 2-bromo-4,6-dinitrophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes, particularly those involving oxidative stress and redox reactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the conditions. It can also undergo substitution reactions, allowing it to modify other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,6-dinitrophenyl derivatives
  • Quinoline derivatives
  • Phenylquinolinone derivatives

Uniqueness

3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C23H15BrN4O6

Molecular Weight

523.3 g/mol

IUPAC Name

3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one

InChI

InChI=1S/C23H15BrN4O6/c1-13(25-21-17(24)11-15(27(31)32)12-19(21)28(33)34)20-22(29)16-9-5-6-10-18(16)26(23(20)30)14-7-3-2-4-8-14/h2-12,29H,1H3

InChI Key

AZBJSUWDROTVPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-])C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Origin of Product

United States

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